

Deuterium-Labeled Picoxystrobin: A Technical Guide for Advanced Metabolic Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of deuterium-labeled picoxystrobin in metabolic studies. Picoxystrobin, a broad-spectrum strobilurin fungicide, undergoes extensive metabolism in various organisms. The use of stable isotope labeling, specifically with deuterium, offers a powerful tool to elucidate its metabolic fate, quantify metabolites, and understand its pharmacokinetic profile with high precision. This document outlines a proposed synthesis for deuterium-labeled picoxystrobin, detailed experimental protocols for in vivo metabolic studies, advanced analytical methodologies for metabolite profiling, and a summary of known metabolic pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction to Picoxystrobin and Deuterium Labeling

Picoxystrobin is a systemic and translaminar fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer at the Qo center of cytochrome bc1.[1] Its efficacy and widespread use necessitate a thorough understanding of its metabolic pathways in non-target organisms to assess potential risks.

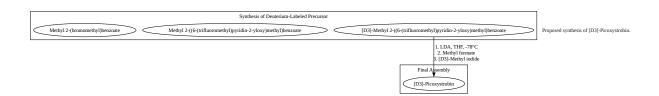


Stable isotope labeling with deuterium has become an indispensable technique in drug and pesticide metabolism studies.[2][3] Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a greater mass. This mass difference allows for their unambiguous detection by mass spectrometry, simplifying the identification and quantification of the parent compound and its metabolites in complex biological matrices.[3] The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to investigate reaction mechanisms.[4]

This guide focuses on the strategic use of deuterium-labeled picoxystrobin to conduct state-of-the-art metabolic research.

Proposed Synthesis of Deuterium-Labeled Picoxystrobin

The industrial synthesis of picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.[5] To introduce a deuterium label, a plausible strategy is to use a deuterated methylating agent in the final step of the synthesis of the acrylate moiety. A proposed synthetic route is outlined below.



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Proposed synthesis of [D3]-Picoxystrobin.

Experimental Protocols for In Vivo Metabolic Studies

The following protocol describes a general workflow for an in vivo metabolism study of deuterium-labeled picoxystrobin in a rodent model, such as Sprague-Dawley rats.

Animal Husbandry and Acclimatization

- Species: Male and female Sprague-Dawley rats (n=5 per sex per group).
- Age: 8-10 weeks.
- Housing: Individually in metabolism cages designed for the separate collection of urine and feces.
- Environment: Controlled temperature (22 ± 2°C), humidity (50 ± 10%), and a 12-hour light/dark cycle.
- Diet: Standard laboratory chow and water ad libitum.
- Acclimatization: Minimum of 7 days prior to dosing.

Dosing

- Test Substance: [D3]-Picoxystrobin dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Dose Level: A single oral gavage dose of 10 mg/kg body weight.
- Control Group: Administered the vehicle only.

Sample Collection

• Urine and Feces: Collected at 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, and 96-120 hours post-dose. Samples should be stored at -20°C immediately after collection.

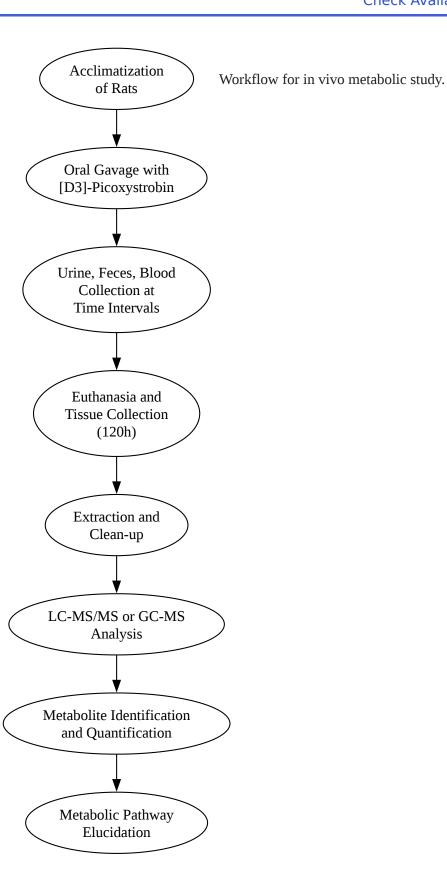
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- Blood: Approximately 0.5 mL collected from the tail vein at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C.
- Tissues: At the end of the study (120 hours), animals are euthanized, and key tissues (liver, kidney, fat, muscle) are collected, weighed, and stored at -80°C.





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Workflow for in vivo metabolic study.



Analytical Methodologies Sample Preparation

- Urine: Thaw and centrifuge samples. Dilute an aliquot with the initial mobile phase for direct injection or perform solid-phase extraction (SPE) for concentration and clean-up.
- Feces: Homogenize samples with acetonitrile. Centrifuge and collect the supernatant. The extraction may be repeated, and the supernatants combined.
- Plasma: Perform protein precipitation by adding cold acetonitrile. Centrifuge and collect the supernatant.
- Tissues: Homogenize tissues in an appropriate solvent (e.g., acetonitrile/water). Follow with extraction and clean-up steps similar to feces and plasma.

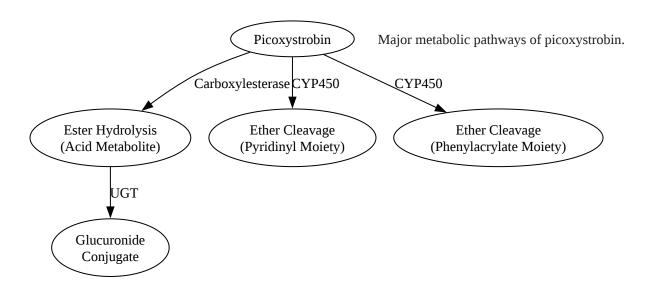
Analytical Instrumentation

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of picoxystrobin and its metabolites.
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent compound and its expected metabolites.
- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the parent picoxystrobin and less polar metabolites.[7][8]
 - Column: A capillary column such as a DB-5ms.
 - o Injection: Splitless injection.
 - Detection: Electron impact (EI) ionization and selected ion monitoring (SIM).



Metabolic Pathway of Picoxystrobin

In mammals, picoxystrobin is extensively metabolized. The primary metabolic pathways include ester hydrolysis and glucuronide conjugation.[1] Oxidative cleavage of the ether bridge has also been observed.[1]



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Major metabolic pathways of picoxystrobin.

Quantitative Data Presentation

The use of deuterium-labeled picoxystrobin allows for precise quantification of the parent compound and its metabolites. The following tables present hypothetical data that could be obtained from the described study.

Table 1: Pharmacokinetic Parameters of [D3]-Picoxystrobin in Rat Plasma



Parameter	Male	Female
Cmax (ng/mL)	150 ± 25	180 ± 30
Tmax (h)	2.0 ± 0.5	1.5 ± 0.5
AUC (0-t) (ng*h/mL)	850 ± 120	950 ± 150
Half-life (t1/2) (h)	8.5 ± 1.2	7.8 ± 1.0

Table 2: Excretion of Radioactivity in Urine and Feces (% of Administered Dose)

Time (h)	Urine (Male)	Feces (Male)	Urine (Female)	Feces (Female)
0-24	35 ± 5	55 ± 8	40 ± 6	50 ± 7
24-48	5 ± 1	2 ± 0.5	6 ± 1	3 ± 0.8
48-120	2 ± 0.5	1 ± 0.2	2 ± 0.5	1 ± 0.3
Total	42 ± 6	58 ± 8	48 ± 7	54 ± 8

Table 3: Distribution of [D3]-Picoxystrobin and its Metabolites in Tissues at 120h (ng/g tissue)

Tissue	[D3]-Picoxystrobin	Acid Metabolite	Total Residue
Liver	10 ± 2	50 ± 8	65 ± 10
Kidney	5 ± 1	25 ± 4	32 ± 5
Fat	80 ± 15	< LOQ	85 ± 16
Muscle	2 ± 0.5	5 ± 1	8 ± 1.5

Conclusion

The use of deuterium-labeled picoxystrobin provides a robust and precise approach for conducting metabolic studies. The methodologies and hypothetical data presented in this guide offer a framework for researchers to design and execute experiments aimed at thoroughly



understanding the absorption, distribution, metabolism, and excretion of this important fungicide. The insights gained from such studies are crucial for accurate risk assessment and regulatory decision-making.

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